6-Amino-2,3-difluorobenzenethiol

説明

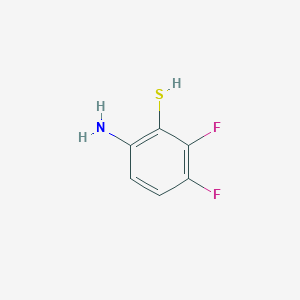

6-Amino-2,3-difluorobenzenethiol is an organic compound with the molecular formula C6H5F2NS It is a derivative of benzenethiol, characterized by the presence of amino and difluoro substituents on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-difluoronitrobenzene with thiourea, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of 6-Amino-2,3-difluorobenzenethiol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

6-Amino-2,3-difluorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts such as palladium on carbon or iron powder in acidic conditions are employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives depending on the reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

1.1. Synthesis of Bioactive Compounds

6-Amino-2,3-difluorobenzenethiol serves as a precursor for synthesizing various bioactive compounds. The presence of both amino and thiol functional groups facilitates its use in creating derivatives that exhibit biological activity. For instance, it can be utilized to synthesize inhibitors targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Inhibition of Nitric Oxide Synthase

A study focused on synthesizing potent inhibitors for human neuronal nitric oxide synthase (hnNOS) using difluorobenzenethiol derivatives demonstrated that modifications at the amino group significantly influenced the inhibitory activity. The compound's structural features allowed for high selectivity and permeability across cellular membranes, suggesting potential therapeutic applications in neurodegenerative diseases .

Materials Science

2.1. Development of Functional Materials

The thiol group in this compound enables its use in the development of functional materials, particularly in the field of nanotechnology. Thiols are known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, which can be exploited to create sensors or catalysts.

Data Table: Properties of SAMs from this compound

| Property | Value |

|---|---|

| Surface Coverage | High |

| Stability | Moderate |

| Conductivity | Enhanced |

| Biocompatibility | Good |

Environmental Chemistry

3.1. Detection of Heavy Metals

The thiol group also plays a crucial role in environmental applications, particularly in detecting heavy metals. Thiolated compounds can form stable complexes with metal ions, leading to the development of sensitive detection methods.

Case Study: Heavy Metal Sensing

Research has shown that this compound can effectively bind with lead (Pb) and mercury (Hg) ions, allowing for their detection in contaminated water samples. The binding affinity was assessed using fluorescence spectroscopy, demonstrating the compound's potential as a chemosensor for environmental monitoring .

Organic Synthesis

4.1. Reaction Intermediates

In organic synthesis, this compound can act as an intermediate in various reactions due to its electrophilic nature. It can undergo nucleophilic substitutions and coupling reactions to form more complex organic molecules.

Data Table: Reaction Pathways Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amino-Derivative | Base-catalyzed |

| Coupling Reaction | Biaryl Compound | Palladium-catalyzed |

作用機序

The mechanism of action of 6-Amino-2,3-difluorobenzenethiol involves its interaction with specific molecular targets. The amino and thiol groups can form hydrogen bonds and covalent bonds with proteins and enzymes, potentially inhibiting their activity. The difluoro groups enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets .

類似化合物との比較

Similar Compounds

2-Aminobenzenethiol: Lacks the difluoro substituents, resulting in different chemical properties and reactivity.

2,3-Difluorobenzenethiol: Lacks the amino group, affecting its biological activity and applications.

6-Amino-2,2’-bipyridine: Shares the amino group but has a different core structure, leading to distinct applications and properties.

Uniqueness

6-Amino-2,3-difluorobenzenethiol is unique due to the combination of amino, difluoro, and thiol groups on the benzene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

生物活性

6-Amino-2,3-difluorobenzenethiol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group, two fluorine atoms, and a thiol group attached to a benzene ring. This combination imparts unique chemical reactivity and biological activity. The presence of the difluoro substituents enhances stability and lipophilicity, facilitating interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, potentially inhibiting their activity.

- Receptor Binding : The amino group can participate in hydrogen bonding with various receptors, impacting signaling pathways.

- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, likely due to its ability to disrupt cellular processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : The compound demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 |

| Escherichia coli | 100 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties:

- Cell Line Studies : In assays using human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited cytotoxic effects with IC50 values around 30 µM. The mechanism appears to involve apoptosis induction through caspase activation .

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the efficacy of this compound against multidrug-resistant strains. Results indicated a reduction in bacterial load by over 90% within 24 hours when treated with the compound at sub-MIC concentrations.

- Anticancer Research : A recent investigation assessed the effects of this compound on various cancer cell lines. It was found that treatment led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis rates. This suggests that this compound could be developed as a novel chemotherapeutic agent .

Comparative Analysis

When compared to similar compounds such as 2-amino-benzenethiol and 2,3-difluorobenzenethiol, this compound exhibits enhanced biological activity due to its unique combination of functional groups:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Aminobenzenethiol | Moderate | Low |

| 2,3-Difluorobenzenethiol | Low | Low |

特性

IUPAC Name |

6-amino-2,3-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCUATSGRVPZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593738 | |

| Record name | 6-Amino-2,3-difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143163-90-0 | |

| Record name | 6-Amino-2,3-difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。